Tetrahydrothiophene

描述

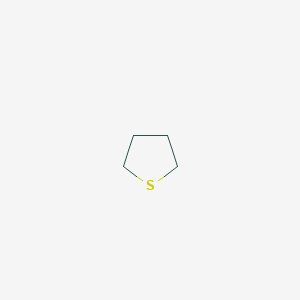

Tetrahydrothiophene (THT, C₄H₈S) is a saturated five-membered organosulfur compound with a thiolane ring structure. It is a colorless liquid with a boiling point of 119–121°C and is partially soluble in water but fully miscible in organic solvents . THT is industrially significant as an odorant in natural gas due to its low odor threshold (0.1–0.3 ppm) and stability in pipelines . It also serves as a solvent in niche applications and as a scaffold in pharmaceuticals and asymmetric catalysis . THT’s molecular structure and sulfur atom contribute to its unique chemical reactivity, distinguishing it from oxygen-containing analogs like tetrahydrofuran (THF) .

准备方法

Thiophene Hydrogenation

Thiophene hydrogenation represents the traditional route for THT synthesis. This method involves catalytic hydrogenation of thiophene over molybdenum disulfide (MoS₂) or palladium-on-carbon (Pd/C) catalysts under hydrogen pressure (2–5 MPa) at 150–250°C . The reaction proceeds via partial or full saturation of the thiophene ring:

2 \xrightarrow{\text{MoS}2} \text{this compound}

Key Data:

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) |

|---|---|---|---|

| MoS₂ | 200 | 3 | 85–90 |

| Pd/C (5 wt%) | 180 | 2 | 92–95 |

While this method achieves high yields, its reliance on scarce thiophene feedstock (derived from coal tar or complex syntheses) and expensive catalysts limits scalability .

Tetrahydrofuran (THF) Reaction with Hydrogen Sulfide

Industrial-scale THT production often employs THF and hydrogen sulfide (H₂S) in a gas-phase reaction catalyzed by γ-alumina (γ-Al₂O₃) or heteropolyacids at 250–350°C :

2\text{S} \xrightarrow{\gamma\text{-Al}2\text{O}3} \text{THT} + \text{H}2\text{O}

Optimized Conditions:

-

Molar Ratio (THF:H₂S): 1:1.2–1.5

-

Residence Time: 10–30 seconds

-

Conversion Rate: 70–80%

Challenges:

-

Handling toxic H₂S requires stringent safety measures.

-

Catalyst deactivation occurs due to sulfur poisoning, necessitating frequent regeneration .

4-Chloro-1-Butanol Cyclization

A patent (CN103772349A) details a safer aqueous-phase method using 4-chloro-1-butanol, sulfides (e.g., Na₂SO₃), and initiators (e.g., H₂O₂) . The reaction proceeds via nucleophilic substitution and cyclization:

2\text{O}2} \text{THT} + \text{HCl} + \text{H}_2\text{O}

Experimental Results:

| Sulfide | Initiator | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sodium sulfite | H₂O₂ | 120 | 4 | 90.5 |

| Potassium sulfide | H₂O₂ | 135 | 4 | 83.9 |

| Zinc sulfide | H₂O₂ | 135 | 4 | 88.8 |

Advantages:

化学反应分析

Oxidation Reactions

THT undergoes oxidation to form sulfolane , a polar solvent widely used in gas treatment and electronics manufacturing :

Reaction conditions and outcomes vary with oxidants and catalysts:

| Oxidizing Agent | Catalyst | Product | Application |

|---|---|---|---|

| O₂ (air) | - | Sulfolane | Solvent |

| H₂O₂ | Acid | Sulfoxide intermediates | Pharmaceuticals |

Sulfolane production is more commonly achieved via butadiene sulfonation for industrial scalability .

Hydrodesulfurization (HDS)

HDS of THT is critical in petroleum refining to remove sulfur. Over Ni₂P catalysts , THT reacts via two pathways :

-

Direct C–S bond cleavage to form butane and H₂S.

-

Dehydrogenation to thiophene, followed by desulfurization.

Experimental data at 200–300°C and 1 MPa H₂ pressure reveal :

| Temperature (°C) | Major Gas Products | Yield (mol%) |

|---|---|---|

| 200 | H₂S, C₄H₁₀ | 85 |

| 300 | C₄H₈, H₂S | 92 |

THT reacts 10× faster than thiophene under identical conditions due to its saturated structure . DFT studies confirm that Ni₂P (001) surfaces preferentially adsorb THT via sulfur coordination, lowering activation barriers .

Substitution and Ring-Opening Reactions

THT participates in nucleophilic substitutions and rearrangements:

-

Bromocyclization with N-bromoacetamide yields bromosulfides, useful in cross-coupling reactions .

-

Palladium-catalyzed rearrangements form bicyclic complexes (e.g., [3.2.1]-palladabicycles) for C–C coupling catalysis .

-

Reaction with alkyl halides produces S-alkyl tetrahydrothiophenium salts , precursors for ionic liquids .

Thermal Cracking and Decomposition

At >250°C, THT undergoes thermal decomposition:

Liquid-phase analysis shows trace polymerization products (e.g., C₈H₁₂S₂) .

科学研究应用

Chemical Production and Synthesis

1.1 Production Methods

THT is primarily produced through the reaction of 4-chloro-1-butanol with sulfides in a controlled environment. This method is noted for its cost-effectiveness, safety, and low environmental impact, making it suitable for large-scale industrial applications .

1.2 Chemical Intermediates

THT serves as a precursor for various chemical intermediates, including:

- Pharmaceuticals : It is utilized in synthesizing active pharmaceutical ingredients (APIs) and nutraceuticals.

- Dyes and Pigments : THT is involved in producing colorants used in textiles and plastics .

Industrial Applications

2.1 Lubricants and Fuel Additives

One of the most significant uses of THT is in the formulation of lubricants and fuel additives. It enhances the performance characteristics of engine oils, transmission fluids, and hydraulic fluids by improving their viscosity and stability at high temperatures .

| Application Type | Description |

|---|---|

| Engine Oils | Improves lubrication properties under extreme conditions |

| Transmission Fluids | Enhances fluid stability and reduces wear |

| Hydraulic Fluids | Increases resistance to thermal breakdown |

2.2 Plastics and Synthetic Rubbers

THT functions as a monomer in producing various plastics and synthetic rubbers, including:

- Polyesters : Used in packaging and automotive components.

- Polybutadiene and Polyisoprene : Essential for tire manufacturing and sealants .

Environmental Applications

3.1 Odorization of Natural Gas

THT is commonly used as an odorant for natural gas due to its distinct smell, which aids in leak detection. This application is crucial for safety in residential and industrial settings .

Health and Safety Considerations

While THT has beneficial applications, exposure to high concentrations can lead to adverse health effects, including respiratory issues and neurological symptoms. Case studies have reported instances of occupational obstructive airway diseases linked to THT exposure among workers handling natural gas . This highlights the need for stringent safety measures in workplaces where THT is utilized.

Research Insights

Recent studies have explored the catalytic properties of THT-functionalized compounds:

- Catalysis : Research indicates that THT can be used to develop new catalytic systems that enhance C–C coupling reactions, potentially leading to more efficient synthetic pathways in organic chemistry .

- Biological Activity : Investigations into THT derivatives have shown promising antibacterial properties, suggesting potential applications in developing disinfectants .

作用机制

The mechanism of action of tetrahydrothiophene and its derivatives varies depending on the specific application. For instance, in biological systems, biotin, which contains a this compound ring, acts as a coenzyme in carboxylation reactions. The sulfur atom in the ring plays a crucial role in binding to enzymes and facilitating these reactions .

相似化合物的比较

Comparison with Structural Analogs

Tetrahydrothiophene vs. Tetrahydrofuran (THF)

- Structure and Reactivity :

THT (C₄H₈S) and THF (C₄H₈O) share a saturated five-membered ring but differ in the heteroatom (S vs. O). The sulfur atom in THT lowers ring strain compared to THF, resulting in reduced basicity (pKa ≈ –3.5 for THT vs. –2.1 for THF) . - Applications :

THF is widely used as a polar aprotic solvent in organic synthesis, while THT’s primary industrial role is as a gas odorant. THT also forms sII hydrogen hydrates more effectively than THF under similar conditions, making it a superior promoter for gas storage .

This compound vs. Thiophene

- Aromaticity :

Thiophene (C₄H₄S) is aromatic, enabling participation in electrophilic substitution reactions, whereas THT’s saturated structure limits such reactivity. - Metallation :

Thiophene undergoes facile metallation at the α-position, while THT requires harsher conditions (e.g., sodium-mediated magnesiation) due to its saturated structure .

This compound vs. Sulfolane

- Oxidation State :

Sulfolane (this compound-1,1-dioxide) is an oxidized derivative of THT with enhanced polarity and thermal stability. It is a high-boiling solvent (285°C) used in gas purification and electronics manufacturing, contrasting with THT’s volatility .

Metabolic Pathways

THT is a metabolite of the chemotherapeutic agent busulfan, formed via β-lyase cleavage of a glutathione conjugate. It is further oxidized to sulfolane, a pathway absent in non-sulfur analogs like THF .

Gas Hydrate Promotion

THT and furan form sII clathrate hydrates with hydrogen, with THT exhibiting higher promoter efficiency due to stronger guest-host interactions .

Adsorption and Purification

Modified activated carbons impregnated with FeCl₃ achieve THT adsorption capacities of 6.4 mg S/g, outperforming materials used for thiols or sulfides due to THT’s moderate polarity .

Catalysis and Inhibitors

THT-based ligands enhance catalytic activity in gold complexes for alkynylation reactions. Substituting the THT ring in IspE kinase inhibitors reduces activity by 3–10 fold, underscoring its structural indispensability .

Thermodynamic and Physical Properties

| Property | THT | THF | Thiophene | Sulfolane |

|---|---|---|---|---|

| Boiling Point (°C) | 119–121 | 66 | 84 | 285 |

| Molecular Weight (g/mol) | 88.17 | 72.11 | 84.14 | 120.17 |

| Solubility in Water | Partial | Miscible | Insoluble | Miscible |

| Ring Strain (kJ/mol) | 27.6 | 30.5 | N/A | N/A |

| Applications | Gas odorant | Solvent | Electronics | Gas purification |

| References |

生物活性

Tetrahydrothiophene (THT) is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of THT, including its antioxidant, antimicrobial, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound has a molecular formula of CHS and is characterized by a five-membered ring containing one sulfur atom. Its structure allows for various functionalizations, leading to derivatives with enhanced biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of THT derivatives. For instance, a study synthesized several tetrahydrobenzo[b]thiophene derivatives, which demonstrated significant antioxidant activity comparable to ascorbic acid. The total antioxidant capacity (TAC) was assessed using the phosphomolybdenum method, revealing that specific compounds exhibited inhibition rates of free radical-induced lipid oxidation ranging from 19% to 30% .

Table 1: Antioxidant Activity of Tetrahydrobenzo[b]thiophene Derivatives

| Compound | Inhibition Rate (%) |

|---|---|

| 1 | 30 |

| 16 | 25 |

| 17 | 19 |

| Ascorbic Acid | 100 |

These findings suggest that THT derivatives could serve as promising candidates for developing antioxidant drugs targeting oxidative stress-related diseases.

Antimicrobial Activity

THT also exhibits notable antimicrobial properties. A study on this compound-based amphiphiles showed that they possess similar antimicrobial activity to traditional quaternary ammonium compounds (QACs). Specifically, compounds like MP-18 and THT-18 displayed low micromolar minimum inhibitory concentration (MIC) values against methicillin-sensitive Staphylococcus aureus (MSSA) and community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA) .

Table 2: Antimicrobial Activity of this compound Compounds

| Compound | MIC (µM) against MSSA | MIC (µM) against CA-MRSA |

|---|---|---|

| MP-18 | <5 | <5 |

| THT-18 | <5 | <5 |

The structural characteristics of THT contribute to its efficacy against bacterial strains, making it a candidate for further exploration in disinfectant formulations.

Occupational Health Impacts

This compound has been implicated in occupational health issues, particularly concerning respiratory problems among workers exposed to natural gas odorants containing this compound. Two case reports documented obstructive airway diseases linked to this compound exposure, emphasizing the need for safety measures in industrial settings .

Synthesis and Mechanisms

The synthesis of THT-functionalized complexes has opened avenues for catalytic applications. Research has shown that this compound can form palladium(II) complexes through unique rearrangements, which may enhance catalytic efficiency in various organic reactions . Understanding these mechanisms can lead to innovative applications in synthetic chemistry.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for tetrahydrothiophene (THT) in laboratory settings?

THT is typically synthesized via two primary methods:

- Catalytic hydrogenation of thiophene : Thiophene undergoes hydrogenation using catalysts like nickel or palladium under high-pressure H₂, yielding THT .

- Reaction of tetrahydrofuran (THF) with hydrogen sulfide (H₂S) : This vapor-phase reaction is catalyzed by alumina or other acid catalysts, producing THT and water . Methodological Note: Optimize reaction conditions (temperature: 200–300°C, pressure: 1–5 atm) and catalyst activation protocols to minimize side products like sulfones.

Q. What are the key physical and chemical properties of THT relevant to experimental design?

Critical properties include:

Q. What safety protocols are essential for handling THT in laboratory environments?

Key precautions:

- Storage : Use airtight containers in cool, ventilated areas; avoid oxidizers (e.g., peroxides, chlorates) .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to prevent inhalation exposure (TLV: 0.5 ppm) .

- Spill management : Neutralize spills with absorbents (vermiculite) and avoid water jets to prevent vapor dispersion .

Q. Which analytical techniques are recommended for quantifying THT in gas-phase samples?

- GC-SCD (Gas Chromatography with Sulfur Chemiluminescence Detection) : Achieves a detection limit of 0.03 µmol/mol and linearity (r = 1.000) in 0–5.00 µmol/mol range .

- UV fluorescence : Suitable for total sulfur analysis but requires calibration with certified reference materials (e.g., GBW(E)062460) .

Advanced Research Questions

Q. How does THT function as an intermediate in hydrodesulfurization (HDS) mechanisms?

In HDS of thiophene, THT forms via partial hydrogenation and acts as a key intermediate. Isotopic labeling (¹⁴C) studies demonstrate:

- THT undergoes further hydrogenation to butenes/butane, with concurrent dehydrogenation back to thiophene under Mo/NiMo catalysts .

- Competitive adsorption of THT and thiophene on catalyst surfaces influences reaction pathways, as shown by in situ FTIR/QXAFS . Methodological Insight: Use pulse-response experiments with labeled THT to trace desulfurization kinetics and catalyst deactivation mechanisms.

Q. How do quantification methods for THT in methane standards address adsorption artifacts?

Discrepancies arise between gravimetric and manometric methods due to THT adsorption on cylinder walls:

- Gravimetric : Overestimates concentration due to incomplete transfer; requires post-equilibration validation .

- Manometric with total sulfur analysis : Measures equilibrium concentration after adsorption saturation, yielding <2% uncertainty . Best Practice: Pre-condition cylinders with THT to establish adsorption equilibrium before manometric calibration.

Q. How can discrepancies in thermodynamic data for THT (e.g., heat capacity) be resolved?

Experimental vs. calculated Cₚ values differ by 0.9–1.3 J·K⁻¹·mol⁻¹ due to approximations in pseudo-rotation contributions. Recommendations:

- Refine statistical-mechanical models using high-precision calorimetry (e.g., adiabatic calorimeters) .

- Cross-validate with ab initio calculations (DFT/MD simulations) to account for vibrational modes .

Q. What role does THT play in coordination chemistry and catalytic systems?

- Ligand in metal complexes : THT coordinates with metals (e.g., Au(I) in [Cl(THT)Au]) due to its lone-pair electrons, influencing redox activity .

- Adsorbate in catalysis : In situ studies show THT adsorbs on NiPS surfaces during HDS, altering electronic properties and sulfur mobility . Experimental Design: Employ XAS (X-ray absorption spectroscopy) to probe sulfur-metal bonding dynamics under reaction conditions.

属性

IUPAC Name |

thiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOIDOHSFRTOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4608 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047760 | |

| Record name | Tetrahydrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrothiophene appears as a water-white liquid. About the same density as water and insoluble in water. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid, Clear to white liquid with a foul odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4608 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

121.12 °C @ 760 MM HG, 119-121 °C | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

55 °F (12 °C), 12 °C | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOLUBLE IN WATER; SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, BENZENE, IN ORGANIC SOLVENTS, Solubility in water: none | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9987 @ 20 °C/4 °C, Relative density (water = 1): 1.0 | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.05 | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

18.4 [mmHg], Vapor pressure, kPa at 25 °C: 2.4 | |

| Record name | Tetrahydrothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

110-01-0 | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4608 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetrahydrothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744EHT13FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-96.16 °C, -96.2 °C | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。